n'-Benzoyl-4-chlorobenzohydrazide

Catalog No.
S15682620
CAS No.
6828-55-3
M.F
C14H11ClN2O2
M. Wt
274.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n'-Benzoyl-4-chlorobenzohydrazide

CAS Number

6828-55-3

Product Name

n'-Benzoyl-4-chlorobenzohydrazide

IUPAC Name

N'-benzoyl-4-chlorobenzohydrazide

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.70 g/mol

InChI

InChI=1S/C14H11ClN2O2/c15-12-8-6-11(7-9-12)14(19)17-16-13(18)10-4-2-1-3-5-10/h1-9H,(H,16,18)(H,17,19)

InChI Key

VISUYFXBNVYTOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)Cl

N'-Benzoyl-4-chlorobenzohydrazide is an organic compound characterized by the presence of a benzoyl group attached to a hydrazide functional group, specifically linked to 4-chlorobenzohydrazide. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Typical of hydrazides and hydrazones, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
  • Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
  • Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The substitution reactions may involve nucleophiles like sodium methoxide or potassium tert-butoxide.

N'-Benzoyl-4-chlorobenzohydrazide has been investigated for its biological activities, particularly in antimicrobial and anti-inflammatory contexts. Compounds with similar structures have shown various pharmacological effects, including:

  • Antimicrobial Activity: Studies indicate that hydrazone derivatives exhibit significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
  • Antiinflammatory Effects: Hydrazides have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The specific biological mechanisms of N'-Benzoyl-4-chlorobenzohydrazide remain to be fully elucidated, but its structural features suggest it may interact effectively with biological targets.

The synthesis of N'-Benzoyl-4-chlorobenzohydrazide typically involves the reaction between 4-chlorobenzohydrazide and benzoyl chloride. The general reaction can be summarized as follows:

This reaction is often conducted under controlled conditions to optimize yield and purity. The use of solvents such as dichloromethane or dimethylformamide may facilitate the reaction process.

N'-Benzoyl-4-chlorobenzohydrazide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery, particularly for antimicrobial agents.
  • Organic Synthesis: It can be utilized as an intermediate in synthesizing more complex organic molecules.
  • Research: Its unique chemical properties make it a subject of interest in various chemical and biological studies.

Interaction studies are essential for understanding how N'-Benzoyl-4-chlorobenzohydrazide interacts with biological systems. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific biological targets.
  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of the compound in biological systems.
  • Mechanistic Studies: Understanding the biochemical pathways influenced by the compound.

Such studies will help clarify its pharmacodynamic profiles and therapeutic potential.

Several compounds share structural similarities with N'-Benzoyl-4-chlorobenzohydrazide. Here are notable examples:

Compound NameChemical FormulaKey Features
N'-Benzoyl-4-biphenylcarbohydrazideC_{15}H_{12}ClN_{3}OContains biphenyl structure; potential for unique interactions.
BenzoylhydrazineC_{7}H_{8}N_{2}OSimpler structure; used in various organic syntheses.
1-Acetyl-3-(4-biphenylyl)ureaC_{15}H_{14}N_{2}OContains urea moiety; evaluated for antitumor activity.

Uniqueness

N'-Benzoyl-4-chlorobenzohydrazide's uniqueness lies in its specific combination of a benzoyl group with a chlorinated aromatic system. This structural complexity enhances its potential biological activity compared to simpler hydrazides, making it a valuable candidate for further research and development in medicinal chemistry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

274.0509053 g/mol

Monoisotopic Mass

274.0509053 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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